t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate
Overview
Description
T-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate is a compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Quinoxaline derivatives, including t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate, are pivotal in medicinal chemistry due to their versatile pharmacological properties. Research has underscored the significance of quinoxaline derivatives in the synthesis of compounds with antimicrobial activities and potential treatments for chronic and metabolic diseases. Modifying the quinoxaline structure enables the generation of a wide array of biomedical applications, demonstrating the compound's foundational role in developing new therapeutic agents (Pereira et al., 2015).
Environmental and Analytical Chemistry
In the context of environmental and analytical chemistry, the applications of quinoxaline derivatives extend to the study of their fate and biodegradation in soil and groundwater. Studies have focused on understanding the biodegradation pathways and environmental impact of related compounds, such as ethyl tert-butyl ether (ETBE), a compound structurally related to the quinoxaline derivatives. These investigations shed light on the microbial degradation processes and the potential for remediation of contaminated sites, highlighting the environmental relevance of quinoxaline derivatives and their analogs (Thornton et al., 2020).
Organic Synthesis and Catalysis
The synthetic utility of quinoxaline derivatives in organic chemistry is well-documented. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines. The versatility of quinoxaline derivatives in organic synthesis is attributed to their reactivity, allowing for the construction of complex molecules with potential applications in drug development and material science (Ibrahim, 2011).
properties
IUPAC Name |
ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-5-28-19(26)17-18(23-16-10-7-6-9-15(16)22-17)24-11-8-12-25(14-13-24)20(27)29-21(2,3)4/h6-7,9-10H,5,8,11-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSVXJMRAKUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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